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Compound of Interest

Compound Name: Boc-DODA

Cat. No.: B1339962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-4,9-dioxa-1,12-

dodecanediamine (Boc-DODA), a bifunctional linker molecule essential in the fields of

bioconjugation, peptide synthesis, and drug development. This document details its chemical

properties, experimental protocols for its use, and visual representations of key chemical

processes and workflows.

Core Properties of Boc-DODA
Boc-DODA, systematically named tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate,

is a valuable tool in chemical synthesis due to its distinct functionalities.[1] It possesses a

primary amine at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other.

[1] This structural arrangement allows for sequential reactions, where the free amine can be

conjugated to a molecule of interest, followed by the removal of the Boc protecting group under

acidic conditions to reveal a second primary amine for further conjugation.[2][3]

Data Presentation: Molecular and Chemical
Properties
The quantitative data for Boc-DODA is summarized in the table below. It is important to note

that while the primary CAS number and formula are widely cited, some suppliers may list

alternative information.
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Property Value Source(s)

Molecular Formula C15H32N2O4 [1]

Molecular Weight 304.43 g/mol

304.4256 g/mol

IUPAC Name

tert-butyl N-[3-[4-(3-

aminopropoxy)butoxy]propyl]c

arbamate

Synonym
Boc-1-Amino-4,9-dioxa-12-

dodecanamine

CAS Number 275823-77-3

101187-29-5

Experimental Protocols
The following protocols are representative of the common applications of Boc-DODA and

similar Boc-protected linkers.

This protocol describes the standard procedure for the removal of the Boc protecting group to

expose the primary amine.

Materials:

Boc-DODA or Boc-protected conjugate

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS) (optional scavenger)

Ice bath

Round-bottom flask
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Stir plate and stir bar

Rotary evaporator

Toluene

Procedure:

Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-

0.2 M in a round-bottom flask.

Cool the solution to 0°C using an ice bath.

Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50%

(v/v). If the substrate is sensitive to cationic species, add a scavenger such as

triisopropylsilane (TIS) at 2.5-5% (v/v).

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed,

which typically takes 1-2 hours.

Upon completion, remove the DCM and excess TFA by concentrating the reaction mixture

under reduced pressure using a rotary evaporator.

To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).

The resulting TFA salt of the deprotected amine can often be used directly in subsequent

steps or can be neutralized by washing with a saturated aqueous solution of sodium

bicarbonate.

This protocol outlines a general workflow for using a heterobifunctional linker, such as a

derivative of Boc-DODA, to create an Antibody-Drug Conjugate (ADC). This example assumes

the use of a Boc-protected linker that also contains a thiol-reactive group (e.g., maleimide or

pyridyl disulfide).

Materials:
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Antibody (mAb) in a suitable buffer (e.g., PBS)

Reducing agent (e.g., TCEP)

Boc-protected heterobifunctional linker (e.g., Boc-DODA functionalized with a maleimide

group)

Cytotoxic drug with a suitable functional group for conjugation after Boc deprotection

Reaction buffers (e.g., phosphate buffer)

Desalting columns

Analytical equipment (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

Step 1: Antibody Reduction and Linker Conjugation

To the antibody solution, add a 10-20 fold molar excess of a reducing agent like TCEP.

Incubate the mixture at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing

free thiol groups.

Remove the excess reducing agent using a desalting column.

Dissolve the Boc-protected heterobifunctional linker in an organic solvent like DMSO to

create a stock solution.

Add a 5-10 fold molar excess of the linker solution to the reduced antibody solution.

Incubate at room temperature for 2-4 hours with gentle mixing to conjugate the linker to the

antibody's thiol groups.

Purify the antibody-linker conjugate using a desalting column to remove excess linker.

Step 2: Boc Deprotection and Drug Conjugation
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Perform Boc deprotection on the purified antibody-linker conjugate using an appropriate

acidic condition, similar to Protocol 1, but optimized for antibody stability.

Immediately after deprotection and neutralization, add the activated cytotoxic drug to the

antibody-linker solution.

Allow the reaction to proceed to conjugate the drug to the newly exposed amine on the

linker.

Purify the final Antibody-Drug Conjugate (ADC) using techniques such as size-exclusion

chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and

aggregation state using methods like UV-Vis spectroscopy and HPLC.

Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes

involving Boc-DODA.

Initial StateReaction Conditions Final State

Boc-NH-Linker-NH2
(Boc-DODA)

H3N+-Linker-NH2
(Deprotected Amine Salt)

DeprotectionAcidic Conditions
(e.g., TFA in DCM)

Click to download full resolution via product page

Caption: Logical workflow of the Boc deprotection of Boc-DODA.
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Caption: Experimental workflow for ADC synthesis using a Boc-protected linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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